N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Amidation: The final step involves the coupling of the nitrated benzothiadiazole with 4-(pyrrolidin-1-yl)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzothiadiazole ring.
Oxidation: Oxidative reactions can modify the benzothiadiazole ring, potentially forming sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Formation of N-(2,1,3-benzothiadiazol-4-yl)-3-amino-4-(pyrrolidin-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiadiazole ring.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-accepting properties.
Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or proteases, by binding to their active sites.
Materials Science: In electronic applications, it functions as an electron acceptor, facilitating charge transfer processes in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzothiadiazole-5-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-(3H-indol-2-ylsulfanyl)acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in organic electronics and as a pharmacophore in drug design.
Properties
Molecular Formula |
C17H15N5O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C17H15N5O3S/c23-17(18-12-4-3-5-13-16(12)20-26-19-13)11-6-7-14(15(10-11)22(24)25)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,18,23) |
InChI Key |
IILYGEQSLZORRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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